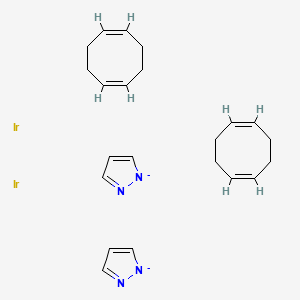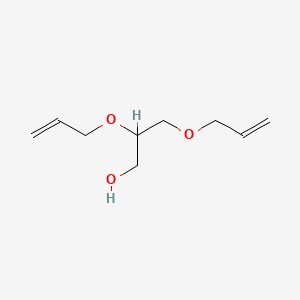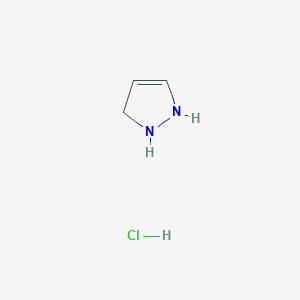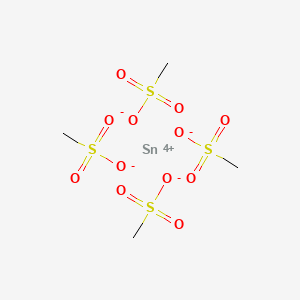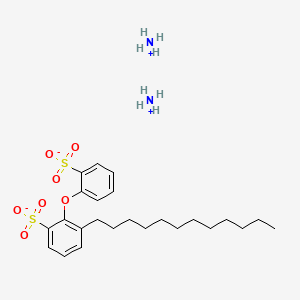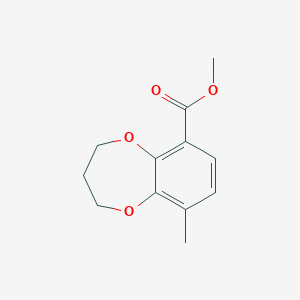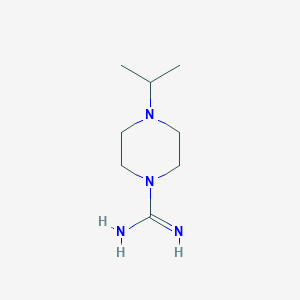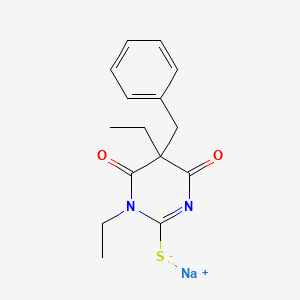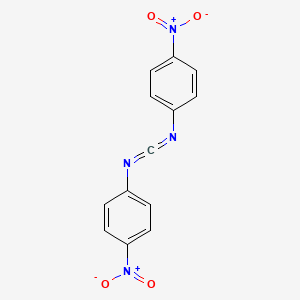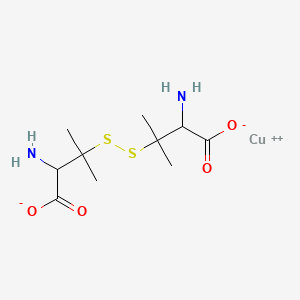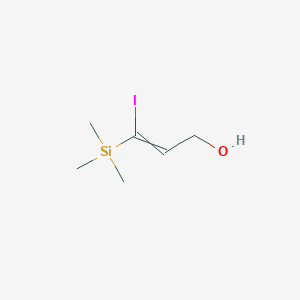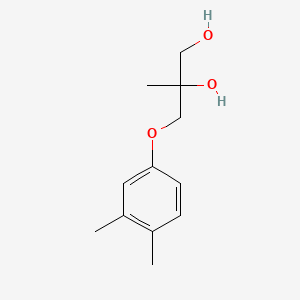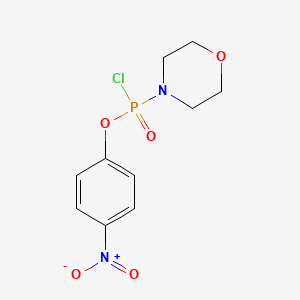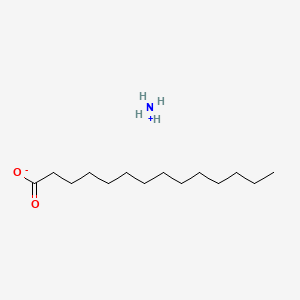
Ammonium myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium myristate is a chemical compound with the molecular formula C14H31NO2. It is the ammonium salt of myristic acid, a common saturated fatty acid. This compound is often used in various industrial and scientific applications due to its unique properties and behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium myristate can be synthesized by neutralizing myristic acid with ammonium hydroxide. The reaction typically involves dissolving myristic acid in an alcoholic solution and then adding concentrated ammonium hydroxide. The mixture is then allowed to crystallize under controlled conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale neutralization processes. The myristic acid is dissolved in a suitable solvent, and ammonium hydroxide is added gradually. The resulting solution is then subjected to crystallization and purification processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium myristate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form myristic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to myristic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include myristic acid, various myristate salts, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Ammonium myristate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It plays a role in studies involving lipid metabolism and membrane biology.
Medicine: It is used in the formulation of certain pharmaceuticals and cosmetic products.
Industry: It is utilized in the production of soaps, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of ammonium myristate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. These interactions are crucial in its applications as a surfactant and emulsifying agent .
Vergleich Mit ähnlichen Verbindungen
Ammonium Palmitate: Similar in structure but with a longer carbon chain.
Ammonium Stearate: Another similar compound with an even longer carbon chain.
Ammonium Laurate: Has a shorter carbon chain compared to ammonium myristate.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
Eigenschaften
CAS-Nummer |
16530-71-5 |
|---|---|
Molekularformel |
C14H28O2.H3N C14H31NO2 |
Molekulargewicht |
245.40 g/mol |
IUPAC-Name |
azanium;tetradecanoate |
InChI |
InChI=1S/C14H28O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);1H3 |
InChI-Schlüssel |
BJOYVZZDDFVLPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
